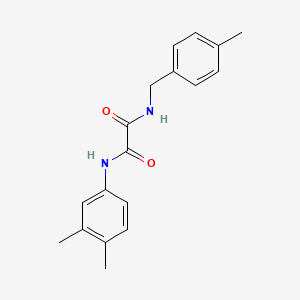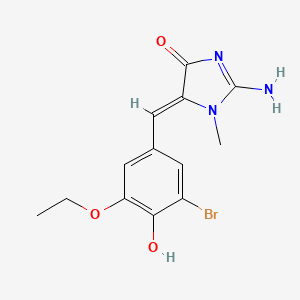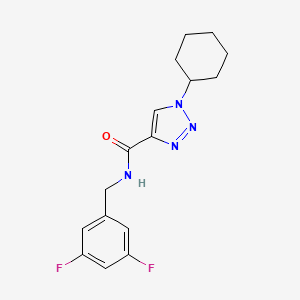
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide, also known as TATAC, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines and is activated in response to various stimuli, including infection and inflammation. 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been shown to inhibit the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the reduction of pain. Additionally, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide research, including its potential use as an anti-cancer agent, its use in the treatment of inflammatory diseases, and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide and its safety and efficacy in humans.
Conclusion:
In conclusion, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide is a tetrazole-based compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory and anti-cancer properties. While 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and its safety and efficacy in humans.
Synthesemethoden
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide can be synthesized using various methods, including the reaction of 3,5,7-trimethyl-1H-tetrazole with 1-adamantanecarboxylic acid and thionyl chloride. This reaction results in the formation of the desired product, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. In scientific research, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce pain in animal models. Additionally, 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
3,5,7-trimethyl-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(21)16-11-17-19-20-18-11/h4-9H2,1-3H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYNSYGBKVSMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NNN=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)


![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)

![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate](/img/structure/B4894206.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)